Antifibrotic Efficacy vs. Obeticholic Acid in Biliary Fibrosis Model
In a direct head-to-head comparison using the BALBc.Mdr2-/- murine model of pre-established biliary fibrosis, EDP-305 at 30 mg/kg/day reduced hepatic collagen deposition by 39%, whereas obeticholic acid (OCA) at the identical 30 mg/kg/day dose did not improve fibrosis [1]. The study also demonstrated that OCA worsened ductular reaction, a phenomenon not observed with EDP-305 at therapeutic doses [1].
| Evidence Dimension | Hepatic collagen deposition (fibrosis) reduction |
|---|---|
| Target Compound Data | 39% decrease in collagen deposition |
| Comparator Or Baseline | OCA 30 mg/kg/day: no significant improvement in fibrosis |
| Quantified Difference | EDP-305 reduced fibrosis by 39%; OCA showed 0% improvement |
| Conditions | BALBc.Mdr2-/- mouse model of pre-established biliary fibrosis; 30 mg/kg/day oral dosing; n=9-12/group |
Why This Matters
This is the only FXR agonist with peer-reviewed head-to-head preclinical data demonstrating superior antifibrotic efficacy over OCA in a biliary fibrosis model, directly informing selection for cholangiopathy research.
- [1] An P, et al. A novel non-bile acid FXR agonist EDP-305 potently suppresses liver injury and fibrosis without worsening of ductular reaction. Liver Int. 2020;40(7):1632-1642. View Source
